Cas no 108-72-5 (1,3,5-Benzenetriamine)

1,3,5-Benzenetriamine structure
1,3,5-Benzenetriamine structure
Product Name:1,3,5-Benzenetriamine
CAS No:108-72-5
MF:C6H9N3
MW:123.155760526657
MDL:MFCD01658125
CID:167078
PubChem ID:66952
Update Time:2025-09-20

1,3,5-Benzenetriamine Chemical and Physical Properties

Names and Identifiers

    • Benzene-1,3,5-triamine
    • 1,3,5-Benzenetriamine
    • 1,3,5-TRIAMINOBENZENE
    • 1,3,5-Triaminobenzene trihydrochloride
    • Benzene-1,3,5-triamine trihydrochloride
    • 1.3.5-(H2N)3C6H3
    • AG-205
    • benzene-1,3,5-triyltriamine
    • BRN 2078651
    • EINECS 203-610-7
    • s-Triaminobenzene
    • sym-Triaminobenzene
    • triamino-1,3,5-benzene
    • Trienathoin
    • 3,5-Diaminoaniline
    • TIMTEC-BB SBB000049
    • 1,3,5-triaMine Benzene
    • 1,3,5-Triaminobenzene xhydrochloride
    • A15106
    • BB 0261848
    • AKOS003790998
    • DTXSID6059362
    • Q27117974
    • NS00023506
    • NCGC00188094-01
    • SCHEMBL63148
    • BS-14401
    • CHEBI:38754
    • MFCD01658125
    • NSC 28676
    • 1,3,5-TRIAMINOBENZENE 3HCl
    • RPHKINMPYFJSCF-UHFFFAOYSA-N
    • CHEMBL1896983
    • 1,5-Triaminobenzene
    • MFCD00035496
    • UNII-279H5WFH84
    • 279H5WFH84
    • NSC-28676
    • 108-72-5
    • FT-0651511
    • 4-13-00-00511 (Beilstein Handbook Reference)
    • 1,5-Benzenetriamine
    • NSC28676
    • DTXCID7033103
    • STK301607
    • MDL: MFCD01658125
    • Inchi: 1S/C6H9N3/c7-4-1-5(8)3-6(9)2-4/h1-3H,7-9H2
    • InChI Key: RPHKINMPYFJSCF-UHFFFAOYSA-N
    • SMILES: NC1C=C(C=C(C=1)N)N

Computed Properties

  • Exact Mass: 123.07977
  • Monoisotopic Mass: 123.079647
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 63.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.1
  • Topological Polar Surface Area: 78.1

Experimental Properties

  • Density: 1.279
  • Melting Point: 84-85 ºC
  • Boiling Point: 219.27°C (rough estimate)
  • Flash Point: 230.2±19.3 °C
  • Refractive Index: 1.5589 (estimate)
  • PSA: 78.06
  • LogP: 2.17680
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

1,3,5-Benzenetriamine Security Information

1,3,5-Benzenetriamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
143133-1g
1,3,5-Benzenetriamine
108-72-5 95%
1g
5119CNY 2021-05-07
Chemenu
CM128520-1g
benzene-1,3,5-triamine
108-72-5 95%
1g
$286 2021-06-17
Chemenu
CM128520-5g
benzene-1,3,5-triamine
108-72-5 95%
5g
$859 2021-06-17
Chemenu
CM128520-10g
benzene-1,3,5-triamine
108-72-5 95%
10g
$1247 2021-06-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B302177-1g
1,3,5-Benzenetriamine
108-72-5 95%
1g
¥1853.90 2023-09-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
143133-1g
1,3,5-Benzenetriamine
108-72-5 95%
1g
5119.0CNY 2021-07-13
Chemenu
CM128520-1g
benzene-1,3,5-triamine
108-72-5 95%
1g
$638 2023-01-13
Chemenu
CM128520-5g
benzene-1,3,5-triamine
108-72-5 95%
5g
$859 2022-06-14
Chemenu
CM128520-10g
benzene-1,3,5-triamine
108-72-5 95%
10g
$1247 2022-06-14
abcr
AB305194-5 g
1,3,5-Triaminobenzene, 94%; .
108-72-5 94%
5g
€962.20 2023-06-21

1,3,5-Benzenetriamine Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:108-72-5)1,3,5-TRIAMINOBENZENE
Order Number:sfd16031
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
Email:sales2@senfeida.com

1,3,5-Benzenetriamine Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:108-72-5)1,3,5-TRIAMINOBENZENE
sfd16031
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email